5-(2,4-Dimethylbenzoyl)-2-methylpyridine
Description
5-(2,4-Dimethylbenzoyl)-2-methylpyridine is a pyridine derivative featuring a 2-methylpyridine core substituted at the 5-position with a 2,4-dimethylbenzoyl group. This compound is structurally characterized by a planar pyridine ring and a benzoyl moiety with methyl groups at the 2- and 4-positions of the benzene ring.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-4-7-14(11(2)8-10)15(17)13-6-5-12(3)16-9-13/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJADLYSALDCWLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601223035 | |
| Record name | (2,4-Dimethylphenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601223035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-97-0 | |
| Record name | (2,4-Dimethylphenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dimethylphenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601223035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylbenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 2,4-dimethylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. The general reaction scheme is as follows:
2-methylpyridine+2,4-dimethylbenzoyl chlorideAlCl3this compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethylbenzoyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Benzyl-substituted pyridines.
Substitution: Halogenated or nitro-substituted pyridines.
Scientific Research Applications
5-(2,4-Dimethylbenzoyl)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethylbenzoyl)-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
- Substituent Position Effects: Methyl groups on the benzoyl (e.g., 2,4- vs.
- Halogenation : The introduction of chlorine in 2-Chloro-5-(2,5-dimethylbenzoyl)pyridine increases molecular weight and may enhance electrophilicity .
- Basicity : Methyl groups on pyridine (e.g., 2-methylpyridine vs. 2,4-dimethylpyridine) increase basicity, as seen in their pKa values (4.0 vs. 4.5) . The benzoyl group’s electron-withdrawing nature could modulate this effect in the target compound.
Table 2: Occupational Exposure Limits for Pyridine Analogs
Biological Activity
5-(2,4-Dimethylbenzoyl)-2-methylpyridine is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential pharmacological properties. This article reviews its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.
Chemical Structure and Properties
The compound consists of a pyridine ring substituted with a 2,4-dimethylbenzoyl group. The presence of the nitrogen atom in the pyridine ring contributes to its electron density and reactivity, influencing interactions with various biological targets. The benzoyl moiety enhances hydrophobic interactions and can participate in hydrogen bonding, making it a versatile candidate for drug development.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets such as enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can bind to various receptors, potentially affecting signal transduction pathways.
- Cytotoxic Activity : Preliminary studies suggest moderate cytotoxic effects on tumor cell lines, indicating potential anti-cancer properties.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes findings from recent research:
These results indicate that the compound exhibits significant cytotoxicity against human tumor cell lines, suggesting its potential as an anti-cancer agent.
Mechanistic Insights
Research indicates that the compound may exert its cytotoxic effects through the inhibition of tubulin polymerization, which is critical for cell division . This mechanism aligns with findings from other studies on structurally related compounds that demonstrate similar activities.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2,4-Dimethylbenzoic Acid | Lacks pyridine ring | Mild anti-inflammatory properties |
| 2-Methylpyridine | Contains pyridine but no benzoyl group | Moderate antibacterial activity |
| 5-(2,3-Dimethylbenzoyl)-2-methylpyridine | Similar structure but different substitution pattern | Significant cytotoxicity |
This comparison highlights the unique combination of structural elements in this compound that may contribute to its distinct biological activities.
Case Studies
- Anticancer Activity : In a study examining various derivatives of pyridine compounds, this compound was found to have superior cytotoxic effects against A549 cells compared to other derivatives . This suggests that modifications in substitution patterns significantly affect biological outcomes.
- Mechanism Elucidation : A detailed investigation into the binding interactions between this compound and target proteins revealed that it forms stable complexes through π-π stacking and hydrophobic interactions. These interactions were shown to disrupt normal protein function, leading to increased apoptosis in cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
